![molecular formula C14H11N7O2S2 B2875867 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034426-50-9](/img/structure/B2875867.png)

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

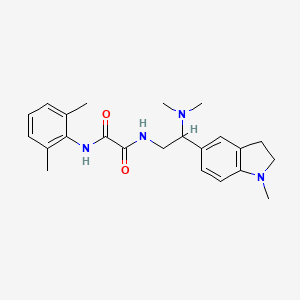

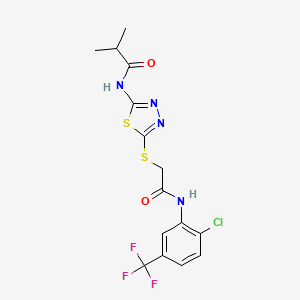

“N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a complex organic compound that contains several important structural motifs . It includes a pyridine ring, a 1,2,3-triazole ring, and a benzo[c][1,2,5]thiadiazole ring. These motifs are often found in bioactive molecules and have been associated with various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the 1,2,3-triazole ring, and the benzo[c][1,2,5]thiadiazole ring . The exact methodology would depend on the specific functional groups present in the starting materials and the desired end product .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. The pyridine ring is a six-membered heterocyclic ring with one nitrogen atom . The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms . The benzo[c][1,2,5]thiadiazole ring is a fused ring system containing a benzene ring and a 1,2,5-thiadiazole ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the pyridine ring can participate in electrophilic substitution reactions, while the 1,2,3-triazole ring can act as a nucleophile in various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could enhance its ability to form hydrogen bonds, potentially affecting its solubility in various solvents .

科学的研究の応用

Synthesis and Antimicrobial Activity

Studies have shown that derivatives of similar sulfonamide compounds exhibit significant antimicrobial activities. For instance, the synthesis of heterocycles based on sulfonamide frameworks, like those incorporating triazole and thiadiazole moieties, has been explored for their potential antimicrobial effects. These compounds have been tested against various bacterial strains, showing pronounced activity, suggesting that N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide could serve as a valuable scaffold for developing new antimicrobial agents (Padmavathi et al., 2008).

Antiulcer Agents

The compound's framework has also been modified to create potential antiulcer agents. Research into imidazo[1,2-a]pyridines substituted at the 3-position, for instance, aimed at developing compounds with antisecretory and cytoprotective properties against ulcers. Although direct research on this compound was not found, the structural similarity suggests its potential application in synthesizing compounds for ulcer treatment (Starrett et al., 1989).

Antiproliferative Properties

Research into sulfonamide derivatives has also included the exploration of their antiproliferative properties, particularly against cancer cell lines. Novel sulfonamides incorporating various heterocyclic moieties have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, indicating that similar compounds derived from this compound could offer valuable insights into cancer treatment strategies (Bashandy et al., 2014).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as thiadiazole-based covalent triazine framework nanosheets, have been used for the detection of primary aromatic amines . This suggests that the compound might interact with similar targets.

Mode of Action

It’s known that compounds with similar structures exhibit fluorescence properties . This fluorescence is often due to the presence of an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

Compounds with similar structures have been used in photoredox catalysis , suggesting that this compound might also be involved in similar biochemical pathways.

Result of Action

Compounds with similar structures have been used as fluorescent sensors , suggesting that this compound might also have similar applications.

Action Environment

It’s known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties , suggesting that environmental factors might play a role in the action of this compound.

特性

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7O2S2/c22-25(23,13-5-1-4-12-14(13)19-24-18-12)16-7-10-9-21(20-17-10)11-3-2-6-15-8-11/h1-6,8-9,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSLYUPMYWVFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B2875785.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875787.png)

![1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2875789.png)

![N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2875792.png)

![3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875795.png)

![Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2875800.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2875802.png)